Sulfapyridine N-oxide
Description
Synthetic Methodologies
The preparation of Sulfapyridine (B1682706) N-oxide is generally achieved through the oxidation of the nitrogen atom on the pyridine (B92270) ring of N-acetylsulfapyridine. google.com This reaction can be carried out using various oxidizing agents. A common method involves treating a solution of N-acetylsulfapyridine in 90% formic acid with 30% hydrogen peroxide at room temperature. google.com Alternatively, 40% peracetic acid in an acetic acid suspension can be employed. google.com
The oxidation process can yield two primary products: the desired N-acetylsulfapyridine-1-oxide and a by-product, N⁴-acetyl-N¹-hydroxysulfapyridine, resulting from oxidation at the sulfonamide nitrogen. google.com These two products can be separated based on the higher acidity of the N-oxide derivative, which allows it to be selectively dissolved in a sodium bicarbonate solution. google.com
Following separation, the acetyl group is removed from N-acetylsulfapyridine-1-oxide via basic hydrolysis, typically by refluxing with 2 N sodium hydroxide (B78521), to yield the final Sulfapyridine N-oxide product. google.com
| Precursor | Oxidizing Agent(s) | Solvent(s) | Key Steps | Ref. |
| N-acetylsulfapyridine | 30% Hydrogen Peroxide | 90% Formic Acid | 1. Oxidation at room temperature. 2. Separation of N-oxide from by-product. 3. Basic hydrolysis to remove acetyl group. | google.com |
| N-acetylsulfapyridine | 40% Peracetic Acid | Acetic Acid | 1. Oxidation at room temperature. 2. Separation of N-oxide from by-product. 3. Basic hydrolysis to remove acetyl group. | google.com |
Chemical Reactivity
The chemical reactivity of this compound is largely influenced by the N-oxide functional group. A key reaction used to confirm its structure is acid hydrolysis, which cleaves the sulfonamide bond to yield sulfanilic acid and 2-aminopyridine-1-oxide. google.com This hydrolytic cleavage demonstrates the stability of the N-oxide group under these conditions. google.comacs.org The N-oxide group itself can undergo deoxygenation, a reaction of significance in organic chemistry. nih.gov The presence of the N-oxide also alters the electronic distribution within the pyridine ring, influencing its susceptibility to further chemical modifications. google.com
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O3S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
(NZ)-4-amino-N-(1-hydroxypyridin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H11N3O3S/c12-9-4-6-10(7-5-9)18(16,17)13-11-3-1-2-8-14(11)15/h1-8,15H,12H2/b13-11- |
InChI Key |
POXFXLAMAIJLDM-QBFSEMIESA-N |
Isomeric SMILES |
C1=C/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N(C=C1)O |
Canonical SMILES |
C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)N)N(C=C1)O |
Origin of Product |
United States |
Spectroscopic and Spectrometric Elucidation of Molecular Structure
Advanced spectroscopic and spectrometric techniques are essential for the unambiguous confirmation of Sulfapyridine (B1682706) N-oxide's molecular structure, distinguishing it from its parent compound and potential isomers.
Detailed research findings from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of Sulfapyridine N-oxide.
¹H NMR: The formation of the N-oxide bond significantly affects the chemical shifts of the protons on the pyridine (B92270) ring. Due to the electron-withdrawing nature of the N-oxide group, the protons on the pyridine ring, particularly those in the ortho and para positions (relative to the nitrogen), are expected to experience a downfield shift compared to those in the parent sulfapyridine molecule. rsc.org For example, in pyridine-N-oxide itself, the aromatic protons typically appear in the δ 7.2-8.3 ppm range. chemicalbook.com
¹³C NMR: Similarly, the carbon atoms of the pyridine ring in this compound will show characteristic shifts. The carbon atoms adjacent to the N-oxide (C2 and C6) are particularly affected, often appearing at different chemical shifts compared to the unsubstituted pyridine ring. rsc.org
¹⁵N NMR: This technique can be particularly informative, as it directly probes the nitrogen atoms. The nitrogen atom of the N-oxide group would have a distinct chemical shift, clearly differentiating it from the anilinic and sulfonamide nitrogens. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-oxide group, in addition to the bands from the sulfonyl, amino, and aromatic ring groups found in sulfapyridine. researchgate.net A key feature would be the N-O stretching vibration, which typically appears in the 1200-1350 cm⁻¹ region for aromatic N-oxides. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are also prominent, usually found near 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Molecular Ion Peak: The molecular weight of this compound (C₁₁H₁₁N₃O₃S) is approximately 265.29 g/mol , which is 16 mass units higher than that of sulfapyridine (C₁₁H₁₁N₃O₂S, ~249.29 g/mol ). This difference corresponds to the addition of one oxygen atom.
Fragmentation Pattern: A characteristic fragmentation pathway for N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H]⁺ - 16). nih.gov This "deoxygenation" can be induced by thermal activation in the ion source and serves as a diagnostic tool to identify the presence of an N-oxide group. nih.gov Other significant fragments would likely arise from the cleavage of the S-N and C-S bonds, similar to sulfapyridine, yielding ions corresponding to the aminophenylsulfonyl moiety (m/z 156) and the aminopyridine N-oxide moiety. researchgate.netmdpi.com
| Technique | Expected Observation for this compound | Significance |
| ¹H NMR | Downfield shift of pyridine ring protons compared to sulfapyridine. rsc.org | Confirms the electronic effect of the N-oxide group on the aromatic ring. |
| ¹³C NMR | Characteristic shifts for pyridine ring carbons, especially C2 and C6. rsc.org | Provides detailed information on the carbon skeleton and the electronic environment. |
| IR Spectroscopy | Presence of a characteristic N-O stretching band (approx. 1200-1350 cm⁻¹). | Confirms the presence of the N-oxide functional group. |
| Mass Spectrometry | Molecular ion peak at m/z ~265 (or 266 for [M+H]⁺). Diagnostic fragment from loss of oxygen ([M+H]⁺ - 16). nih.gov | Confirms molecular weight and provides evidence for the N-oxide structure through characteristic fragmentation. |
Theoretical and Computational Investigations of Sulfapyridine N Oxide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structures and properties. nih.govresearchgate.net DFT methods are frequently used to simulate the electronic structure of organic compounds, offering valuable information on molecular reactivity and electronic transitions. nih.gov
Electronic Structure Characterization (e.g., HOMO-LUMO Energy Gap Analysis)
The electronic properties of molecules like sulfapyridine (B1682706) N-oxide are crucial for understanding their reactivity. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter. nih.govresearchgate.net A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov For instance, in a study of related sulfonamides, the HOMO-LUMO energy gap was used to assess the relative stability of different derivatives. nih.gov The energies of these frontier orbitals are related to the ionization potential and electron affinity of the molecule. nih.gov Theoretical investigations on related N-oxide heterocycles have shown that the presence of the N+-O- bond can narrow the HOMO-LUMO energy gap, potentially increasing photochemical reactivity. jchemrev.com
| Parameter | Description | Significance |
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower reactivity. A smaller gap suggests higher reactivity. nih.gov |
Molecular Geometry Optimization and Conformational Analysis
Determining the most stable three-dimensional arrangement of atoms in a molecule is a fundamental goal of computational chemistry. pennylane.ai Molecular geometry optimization calculations are used to find the equilibrium geometry of a molecule, which corresponds to the minimum energy on the potential energy surface. pennylane.ai For flexible molecules like sulfapyridine, conformational analysis is essential to identify the different possible spatial arrangements (conformers) and their relative energies. nih.gov The conformation of a drug molecule can significantly influence its binding to a biological target. acs.org For sulfapyridine itself, different crystalline forms (polymorphs) exhibit distinct molecular conformations, as determined by X-ray crystallography and theoretical calculations. nih.gov In these structures, sulfapyridine adopts an imide configuration. nih.gov Theoretical methods can be used to explore these conformational landscapes and predict the most stable forms.
Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of quantum chemical calculations. mdpi.comresearchgate.net DFT-GIAO (Gauge-Including Atomic Orbital) methods have been systematically investigated for predicting 15N NMR chemical shifts, proving effective in identifying correct regioisomers, oxidation states, and tautomers. nih.gov Such calculations can be particularly useful for N-oxides. nih.gov For proton (1H) and carbon (13C) NMR, computational approaches, including machine learning models trained on DFT-calculated data, have achieved high accuracy in predicting chemical shifts for a wide range of organic molecules. mdpi.comnih.govresearchgate.net
| Spectroscopic Technique | Predicted Parameter | Computational Method Example | Application |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT | Structural confirmation and assignment of functional groups. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C, ¹⁵N) | DFT-GIAO, Machine Learning | Structure elucidation, identification of isomers and tautomers. nih.govresearchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes, solvation effects, and intermolecular interactions. mdpi.complos.org
Solvation Behavior and Intermolecular Interaction Analysis
MD simulations can model how a solute molecule like sulfapyridine N-oxide interacts with solvent molecules, such as water. This is crucial for understanding its behavior in a biological environment. nih.gov The influence of solvents can be approximated using methods like the Self-Consistent Reaction Field (SCRF) with models such as SMD. acs.org Symmetry-Adapted Perturbation Theory (SAPT) can be employed to investigate and decompose the interaction energies in solvated models, revealing the contributions of electrostatics, induction, dispersion, and exchange repulsion. nih.gov Studies on other N-oxides have used these methods to analyze the role of hydrogen bonds and the influence of polar environments on interaction energies. nih.gov Such analyses can elucidate how water molecules interact with specific sites on the N-oxide, such as the hydrogen bond acceptor atoms. nih.gov
Protein-Ligand Docking and Binding Affinity Prediction with Relevant Biochemical Targets (Hypothetical)
A primary application of computational chemistry in drug discovery is predicting how a small molecule (ligand) might bind to a protein target. nih.govmdpi.com This process, known as molecular docking, is used to predict the bound conformation and estimate the binding affinity of a ligand. oatext.com
In a hypothetical scenario, this compound could be docked into the active site of a relevant biological target, such as dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate synthesis pathway that is the target for sulfonamide antibiotics. The docking process would involve:
Preparation of the protein and ligand structures.
Defining a binding site (or "grid box") on the protein. mdpi.com
Running a docking algorithm, such as the Lamarckian Genetic Algorithm, to sample different ligand poses within the binding site. mdpi.com
Using a scoring function to rank the poses and predict the binding affinity. mdpi.com
The results of such a simulation could provide hypotheses about the binding mode of this compound and its potential efficacy as an inhibitor. MD simulations can further be used to refine the docked complex and provide a more detailed understanding of the interactions and the stability of the protein-ligand complex over time. nih.gov
In Silico Structure-Activity Relationship (SAR) and QSAR Modeling
While comprehensive in silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools in medicinal chemistry for predicting the biological activity of compounds, dedicated studies focusing specifically on this compound are not extensively available in the public domain literature. acs.orgunimi.ittuwien.at QSAR models have been developed for various classes of compounds, including other pyridine (B92270) N-oxide derivatives for different therapeutic targets, but a specific model for this compound has not been detailed. nih.gov
Theoretical studies, often employing Density Functional Theory (DFT), are more commonly found for the parent compound, sulfapyridine, and other sulfonamides. These studies provide insights into electronic structure, reactivity, and degradation pathways. researchgate.netnih.govacs.org
Direct computational studies that quantitatively compare the reactivity of this compound with its parent compound, sulfapyridine, are not readily found in the current body of scientific literature. However, based on fundamental principles of organic chemistry and computational studies of related N-oxides and sulfonamides, we can predict the influence of the N-oxide functional group on the molecule's reactivity. indexcopernicus.comjchemrev.com
The introduction of an N-oxide group to the pyridine ring of sulfapyridine is expected to significantly alter the electronic distribution and, consequently, the chemical reactivity of the molecule. The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature modifies the electron density at various positions in the pyridine ring and can influence the properties of the sulfonamide group.
DFT calculations on the parent sulfapyridine have been used to determine the sites most susceptible to electrophilic or nucleophilic attack by analyzing frontier molecular orbitals (HOMO and LUMO) and Fukui functions. researchgate.netresearchgate.net For sulfapyridine, the aniline (B41778) moiety and the S-N bond are often identified as reactive sites. indexcopernicus.com The introduction of the N-oxide functionality would be expected to increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the N-oxide group, potentially making these sites more susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom of the N-oxide group would be a site for nucleophilic attack.
Table 1: Predicted Comparative Reactivity of Sulfapyridine vs. This compound
| Property | Parent Sulfapyridine | This compound (Predicted) | Theoretical Rationale |
| Susceptibility to Electrophilic Attack | Primarily on the aniline ring and heterocyclic nitrogen. | Enhanced reactivity at the pyridine ring (ortho/para to N-oxide). | The N-oxide group donates electron density into the pyridine ring via resonance, activating it towards electrophiles. jchemrev.com |
| Susceptibility to Nucleophilic Attack | Generally less reactive towards nucleophiles. | Increased reactivity at the pyridine ring carbons adjacent to the N-oxide and at the nitrogen atom of the N-oxide. | The N-oxide group withdraws electron density inductively, making adjacent carbons more electrophilic. The N-O bond itself can be a target for reduction. indexcopernicus.com |
| Acidity of Sulfonamide N-H | Weakly acidic. | Potentially altered acidity due to changes in electronic effects transmitted through the pyridine ring. | The overall electron-donating/withdrawing character of the N-oxidized pyridine ring can influence the stability of the conjugate base. |
| HOMO-LUMO Energy Gap | Calculated in various studies, indicating its kinetic stability. nih.gov | Expected to be smaller, suggesting higher reactivity. | The introduction of the N-oxide group introduces new energy levels and alters the frontier molecular orbitals, often leading to a reduced energy gap. nih.gov |
This table is based on theoretical principles as direct comparative computational data for this compound was not found in the reviewed literature.
Specific theoretical predictions for the chemical stability and degradation propensity of this compound are not available in the reviewed literature. However, insights can be drawn from studies on the parent sulfapyridine and general knowledge of N-oxide chemistry. indexcopernicus.comresearchgate.net
The stability of a drug molecule is a critical factor, and computational methods can predict potential degradation pathways. researchgate.netpan.pl For sulfapyridine, degradation studies have identified pathways including cleavage of the S-N bond and modifications to the aniline and pyridine rings. researchgate.net
The introduction of the N-oxide group introduces a new potential point of metabolic or chemical instability. The N-O bond is susceptible to reduction back to the parent pyridine, a common metabolic pathway for many N-oxides. indexcopernicus.com This reduction can occur enzymatically in biological systems.
From a chemical stability perspective, the N-oxide group can influence photodegradation pathways. The N-O bond can be photolabile, and the altered electronic structure of the aromatic system can change its susceptibility to light-induced degradation compared to the parent sulfapyridine. researchgate.net The increased polarity of the N-oxide group may also affect its stability in different solvent environments.
Table 2: Theoretical Factors Influencing Stability and Degradation of this compound
| Factor | Influence on this compound (Predicted) | Theoretical Rationale |
| Reductive Cleavage | The N-O bond is a primary site for reduction, leading to the formation of the parent sulfapyridine. | The N-O bond is relatively weak and can be cleaved by chemical reducing agents or enzymes like cytochrome P450 reductases. indexcopernicus.com |
| Photodegradation | Potentially increased susceptibility to photodegradation compared to sulfapyridine. | The N-oxide group can alter the UV-Vis absorption spectrum and introduce new photochemical reaction pathways. researchgate.net |
| Oxidative Degradation | The pyridine ring, activated by the N-oxide, may become more susceptible to oxidative attack (e.g., hydroxylation). | The electron-donating nature of the N-oxide group can facilitate oxidative reactions on the pyridine ring. researchgate.net |
| Hydrolysis | The stability of the sulfonamide bond might be affected by the electronic changes in the pyridine ring. | Changes in electron density around the sulfonyl group could influence the rate of hydrolytic cleavage of the S-N bond. |
This table is based on theoretical principles as direct computational data for this compound was not found in the reviewed literature.
Biochemical Pathways and Potential Metabolic Roles of Sulfapyridine N Oxide Investigative
Enzymatic Biotransformation Mechanisms of N-Oxides
The formation and reduction of N-oxides are critical pathways in the metabolism of many xenobiotics containing nitrogen atoms. These biotransformations are primarily mediated by two major enzyme superfamilies: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) system.
Flavin-containing monooxygenases are a key class of enzymes responsible for the N-oxidation of a wide variety of compounds. nih.govoptibrium.comoptibrium.com FMOs catalyze the oxygenation of nucleophilic nitrogen atoms, leading to the formation of N-oxides. optibrium.comoptibrium.com This process is a significant pathway in the phase I metabolism of many drugs and other foreign compounds. optibrium.com The N-oxidation of the pyridine (B92270) ring in sulfapyridine (B1682706) to form sulfapyridine N-oxide is a plausible reaction catalyzed by FMOs. These enzymes are found in various tissues, with the highest concentrations typically in the liver, the primary site of drug metabolism. optibrium.com The reaction involves the transfer of an oxygen atom from a flavin-hydroperoxy intermediate to the nitrogen atom of the substrate. optibrium.com While direct evidence for FMO-mediated sulfapyridine N-oxidation is not extensively documented, the known substrate specificities of FMOs suggest their likely involvement.
The Cytochrome P450 superfamily of enzymes is another major system involved in the oxidative metabolism of a vast array of xenobiotics, including N-oxidation. mdpi.comyoutube.com While FMOs are often considered the primary enzymes for N-oxidation of many amines, CYPs can also contribute to this metabolic pathway. mdpi.com In some cases, N-oxidation by CYPs can lead to the formation of reactive metabolites. nih.gov
| Enzyme Superfamily | Primary Role in N-Oxide Metabolism | Potential Role in this compound Metabolism |
| Flavin-Containing Monooxygenases (FMOs) | Catalyze the N-oxidation of nucleophilic nitrogen-containing compounds. nih.govoptibrium.com | Formation of this compound from Sulfapyridine. |
| Cytochrome P450 (CYP) | Can contribute to N-oxidation but are also key in the reduction of N-oxides back to the parent amine. mdpi.comnih.gov | Reduction of this compound back to Sulfapyridine. |
Proposed Metabolic Fate of this compound in Model Systems (e.g., in vitro enzymatic assays)
Based on the general principles of drug metabolism, the metabolic fate of this compound in in vitro systems can be proposed to involve two primary pathways: reduction to the parent amine and conjugation reactions.
A significant metabolic pathway for many N-oxide metabolites is their reduction back to the corresponding parent amine. karger.com This biotransformation has been observed for various N-oxide compounds in in vitro systems, such as liver microsomes. nih.gov It is therefore highly probable that this compound undergoes enzymatic reduction to reform sulfapyridine. This reaction is often catalyzed by cytochrome P450 enzymes, particularly under anaerobic or hypoxic conditions, and can also be mediated by other reductases. nih.gov The ease of this reduction suggests that this compound could act as a temporary reservoir for the parent drug, with its conversion back to sulfapyridine influencing the duration of the drug's therapeutic effect.
Phase II metabolism, or conjugation reactions, are common pathways for increasing the water solubility of metabolites to facilitate their excretion. uomus.edu.iqyoutube.com While direct evidence for the conjugation of this compound is lacking, it is plausible that this metabolite could undergo such reactions. Glucuronidation, the attachment of glucuronic acid, is a major conjugation pathway for many drug metabolites. researchgate.net It is conceivable that if this compound possesses a suitable functional group, it could be a substrate for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. However, it is more likely that any hydroxylation of the this compound molecule would precede glucuronidation, as is seen with the parent compound sulfapyridine, which is hydroxylated and then conjugated with glucuronic acid. tandfonline.com
| Proposed Metabolic Pathway | Key Enzymes/Processes | Potential Outcome for this compound |
| Reduction | Cytochrome P450 reductases, other reductases | Conversion back to the parent compound, Sulfapyridine. karger.com |
| Conjugation | UDP-glucuronosyltransferases (UGTs) | Potential for direct glucuronidation if a suitable functional group is present, or more likely, glucuronidation following hydroxylation. researchgate.nettandfonline.com |
Contribution of Microbiota to N-Oxide Transformations
The gut microbiota plays a crucial role in the metabolism of many xenobiotics, and N-oxides are no exception. There is growing evidence that intestinal bacteria can efficiently reduce N-oxide compounds to their corresponding parent amines. nih.govwestminster.ac.ukbiorxiv.org This "metabolic retroconversion" is a significant consideration for orally administered drugs that are metabolized to N-oxides. nih.govbiorxiv.org In the case of sulfapyridine, which is a component of sulfasalazine (B1682708) used in the treatment of inflammatory bowel disease, the gut microbiota is already known to be instrumental in cleaving the parent drug to release sulfapyridine and 5-aminosalicylic acid.
Design of In Vitro Studies for Investigating this compound Biotransformation
To elucidate the metabolic pathways of this compound, a structured in vitro approach is essential. Such studies help identify the enzymes and biological systems responsible for its biotransformation, providing insights into its metabolic stability and the formation of metabolites.
Selection of In Vitro Models: A comprehensive investigation would utilize multiple in vitro systems to model different biological environments where the compound may be metabolized. nih.gov
| In Vitro Model | Key Features | Application for this compound Study |
| Liver Microsomes | Contain a high concentration of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. nih.govhyphadiscovery.com | To investigate phase I oxidative metabolism, including the potential for CYP/FMO-mediated reactions on the pyridine or benzene (B151609) rings. |
| Liver S9 Fraction | Contains both microsomal and cytosolic enzymes. nih.gov | To study both phase I (oxidative) and phase II (conjugative) metabolism, such as glucuronidation or sulfation of the parent compound or its metabolites. |
| Suspension Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes and cofactors. nih.gov | Provides the most comprehensive model of hepatic metabolism, assessing the interplay between phase I and phase II pathways and cellular transport. |
| Anaerobic Fecal Incubations | Slurries of human or animal feces containing a complex consortium of gut microbes. | To specifically investigate the role of the intestinal microbiome in the reduction of the N-oxide moiety to Sulfapyridine and subsequent reactions like acetylation. nih.gov |
| Specific Bacterial Cultures | Pure or mixed cultures of specific intestinal bacterial strains. researchgate.net | To identify the specific bacterial species or enzymatic systems responsible for the observed biotransformations in fecal incubations. |
Experimental Protocol Outline:
Incubation: this compound would be incubated with the selected in vitro systems (e.g., liver microsomes fortified with NADPH, S9 fractions with relevant cofactors, or anaerobic fecal slurries).
Controls: Negative controls (without the enzyme source or compound) and positive controls (using a compound with a known metabolic pathway) would be run in parallel.
Time Points: Samples would be collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.
Reaction Termination: The metabolic reactions would be stopped at each time point, typically by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727).
Sample Preparation: Samples would be centrifuged to precipitate proteins, and the supernatant would be collected for analysis.
Analytical Methodology: The identification and quantification of this compound and its metabolites require sensitive and specific analytical techniques.
| Analytical Technique | Principle | Role in the Study |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their physicochemical properties (e.g., polarity). unam.mx | To separate the parent compound (this compound) from its potential metabolites (e.g., Sulfapyridine, N-acetylsulfapyridine). |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. hyphadiscovery.com | For the definitive identification and quantification of metabolites by providing information on their molecular weight and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of molecules. nih.gov | For the unambiguous structural elucidation of novel or unexpected metabolites that are isolated and purified from the incubation mixtures. hyphadiscovery.com |
By employing this combination of in vitro models and analytical methods, a detailed profile of the biotransformation of this compound in both hepatic and intestinal environments can be established.
Advanced Analytical Methodologies for Detection and Quantification of Sulfapyridine N Oxide
Liquid Chromatography Coupled to Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites in complex mixtures. nih.govsemanticscholar.org Its high sensitivity and selectivity make it particularly suitable for identifying and quantifying compounds like Sulfapyridine (B1682706) N-oxide at trace concentrations. nih.gov The combination of liquid chromatography's separation power with the specific detection capabilities of tandem mass spectrometry allows for reliable analysis even in challenging matrices. semanticscholar.orgwikipedia.org
Developing a robust LC-MS/MS method for the trace analysis of Sulfapyridine N-oxide involves several critical steps, from sample preparation to instrumental optimization. The complexity of biological matrices (e.g., plasma, urine, tissue) and environmental samples (e.g., wastewater, sediment, soil) necessitates efficient extraction and clean-up procedures to minimize matrix effects and interference. nih.govnih.gov
Sample Preparation: Solid-Phase Extraction (SPE) is the most common technique for extracting and concentrating sulfonamides and their metabolites from aqueous samples. nih.govsemanticscholar.org Hydrophilic-Lipophilic Balance (HLB) cartridges are frequently used due to their ability to retain a broad range of compounds. researchgate.net For solid samples like sediment or tissues, extraction methods such as microwave-assisted extraction (MAE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be employed. nih.govresearchgate.net
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its speed and high resolution. researchgate.net A typical setup uses a reversed-phase C18 column for separation. nih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent (like methanol (B129727) or acetonitrile) with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net
Mass Spectrometric Detection: Tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode for quantification, which provides excellent selectivity and sensitivity. nih.govresearchgate.net This involves selecting the precursor ion (the molecular ion of this compound) and monitoring its specific fragment ions. wikipedia.org Method detection limits can reach the low nanogram per liter (ng/L) or nanogram per gram (ng/g) range, depending on the matrix. nih.govresearchgate.net For instance, a study on various sulfonamides in environmental water samples achieved detection limits between 0.01 and 6.90 ng/L in wastewater effluent. researchgate.net
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) | nih.gov |
| Column | Reversed-phase C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) for liquid samples; Microwave-Assisted Extraction (MAE) for solids | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for sulfonamides | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Detection Limits (MDLs) | As low as 0.017 ng/L in river water and 0.008 ng/g in river sediment | nih.gov |
Understanding the fragmentation pathway of this compound is crucial for developing a selective and reliable MS/MS method. nih.gov This process, known as fragmentation pathway elucidation, involves identifying the characteristic product ions that are formed when the precursor ion is fragmented in the mass spectrometer's collision cell. researchgate.netnationalmaglab.org This is typically achieved using instruments like quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometers. researchgate.netnationalmaglab.org
For sulfonamides in general, fragmentation often occurs at the sulfonamide bond (S-N). nih.govresearchgate.net Common fragmentation pathways for a protonated sulfonamide molecule [M+H]⁺ include the cleavage of the R-NH-SO₂-R' structure, leading to characteristic fragment ions. Key fragments often observed for sulfonamides include ions at m/z 92, 108, and 156, which correspond to the aniline (B41778), troponium, and sulfanilyl moieties, respectively. researchgate.net The presence of the N-oxide group on the pyridine (B92270) ring of this compound would influence this pathway, likely leading to a characteristic neutral loss of an oxygen atom (16 Da) or a hydroxyl group (17 Da) under certain conditions, in addition to the cleavage of the core sulfonamide structure. The precise fragmentation pattern provides a unique signature for the molecule, enabling its unambiguous identification in a complex sample. nih.gov
High-Resolution Separation Techniques
While reversed-phase liquid chromatography is widely used, certain classes of compounds, particularly highly polar ones like this compound, require alternative separation strategies for optimal retention and resolution.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that is complementary to reversed-phase chromatography and is specifically designed for the analysis of highly polar and hydrophilic compounds. sigmaaldrich.comnih.gov These compounds are often poorly retained on traditional C18 columns. sigmaaldrich.com HILIC utilizes a polar stationary phase (such as bare silica (B1680970) or a phase with bonded polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (B52724). sigmaaldrich.com
This technique allows for enhanced retention of polar analytes like N-oxide metabolites. umweltbundesamt.debmuv.de A multi-residue method for extremely polar pharmaceuticals in water samples was successfully developed using HILIC, demonstrating its utility for this class of compounds. umweltbundesamt.debmuv.de For this compound, HILIC can provide better retention and separation from other polar matrix components that might otherwise co-elute in a reversed-phase system, leading to improved sensitivity and accuracy. nih.gov The development of multi-residue methods for veterinary drugs in various food matrices has also successfully incorporated HILIC-MS/MS. edulll.gr
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. analyticaltoxicology.com It is particularly well-suited for the analysis of charged species, including ionizable drugs like sulfonamides. researchgate.net The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte. royalsocietypublishing.org
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), are effective for separating sulfonamides. researchgate.netroyalsocietypublishing.org The pH of the background electrolyte is a critical parameter, as it determines the charge state of the analytes and the magnitude of the electroosmotic flow (EOF), both of which affect migration time and separation efficiency. royalsocietypublishing.org CE methods have been developed for the simultaneous determination of multiple sulfonamides in pharmaceuticals, food, and water samples. researchgate.net Coupling CE with a pre-concentration step, such as dispersive solid-phase extraction, can significantly enhance detection limits, making it a viable technique for trace analysis of compounds like Sulfapyridine and its metabolites. royalsocietypublishing.org
| Technique | Principle | Advantage for this compound | Source |
|---|---|---|---|
| HILIC | Partitioning of polar analytes between a polar stationary phase and a semi-aqueous mobile phase. | Increases retention of highly polar compounds that are not retained in reversed-phase LC. | sigmaaldrich.comnih.gov |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency for charged or ionizable species; requires minimal solvent. | analyticaltoxicology.comresearchgate.net |
Electrochemical and Biosensor-Based Detection Strategies
Electrochemical and biosensor-based methods represent a growing field in analytical chemistry, offering rapid, low-cost, and portable alternatives to traditional chromatographic techniques. mdpi.com
Electrochemical sensors detect analytes through electrochemical reactions (oxidation or reduction) at an electrode surface. chemmethod.com For sulfapyridine, sensors have been fabricated by modifying carbon paste electrodes with nanomaterials like copper oxide decorated single-wall carbon nanotubes (CuO/SWCNTs) or graphitic carbon nitride and manganese oxide nanostructures. chemmethod.comresearchgate.net These modifications amplify the electrochemical signal, leading to high sensitivity with detection limits in the nanomolar (nM) range. chemmethod.com The detection is often performed using techniques like differential pulse voltammetry (DPV), which measures the current response to a potential scan. researchgate.net
Biosensors incorporate a biological recognition element (e.g., an antibody, enzyme, or aptamer) with a physicochemical transducer to achieve highly specific detection. mdpi.com For sulfapyridine, highly sensitive biosensors have been developed using integrated bio-micro-electromechanical systems (Bio-MEMS). mdpi.comnih.gov One approach involves a competitive immunoassay format where sulfapyridine in a sample competes with a sulfapyridine-conjugate immobilized on an electrode for binding to a specific antibody. mdpi.comdntb.gov.ua The binding event is often measured using electrochemical impedance spectroscopy (EIS), where changes in impedance at the electrode surface correlate with the analyte concentration. nih.gov The use of magnetic nanoparticles to carry the antibodies can further enhance the sensitivity of these biosensors. mdpi.comdntb.gov.ua
Optimized Sample Preparation and Enrichment Techniques
The accurate detection and quantification of this compound in complex matrices such as environmental water, food products, or biological fluids necessitate robust sample preparation and enrichment steps. These procedures are critical for removing interfering substances, concentrating the analyte to detectable levels, and ensuring compatibility with sophisticated analytical instruments.
Solid-Phase Extraction (SPE) Development for N-Oxides
Solid-Phase Extraction (SPE) is a widely utilized technique for selective sample preparation and purification before chromatographic analysis. sigmaaldrich.com It operates by isolating one or more analytes from a liquid sample through their adsorption or partitioning onto a solid stationary phase, effectively simplifying the sample matrix. sigmaaldrich.com The development of an SPE method is a multi-step process involving the careful selection of a sorbent material and the optimization of various experimental parameters to achieve high recovery and clean extracts.
The selection of the appropriate SPE sorbent is paramount and depends on the physicochemical properties of the analyte, such as its polarity, structure, and lipophilicity. sigmaaldrich.com For sulfonamides and their metabolites like N-oxides, which can exist in cationic, neutral, or anionic forms depending on the pH, mixed-mode sorbents that combine ion-exchange and reversed-phase retention mechanisms (e.g., Mixed-mode Cation exchange - MCX) are often employed. researchgate.netnih.gov Hydrophilic-Lipophilic Balanced (HLB) sorbents are also common due to their broad applicability. researchgate.netnih.gov The N-oxide functional group generally increases the polarity of the molecule compared to the parent sulfapyridine, a factor that must be considered when selecting the sorbent and elution solvents.
Method optimization involves several key factors:
Sorbent Selection : As shown in studies on sulfonamides, different sorbents like HLB, MCX, and others are tested to find the one providing the best recovery. nih.gov For N-oxides, which are more polar, hydrophilic sorbents or specific molecularly imprinted polymers (MIPs) can offer enhanced selectivity. mdpi.commdpi.com MIPs are custom-synthesized polymers with cavities designed to selectively bind a target analyte or its structural analogues. mdpi.commdpi.com
pH Adjustment : The pH of the sample is a critical parameter that influences the chemical form of amphoteric compounds like sulfonamides and their N-oxides. nih.gov Adjusting the sample pH can ensure the analyte is in a neutral state to enhance its retention on reversed-phase sorbents or in a charged state for effective ion-exchange interactions. nih.gov
Wash and Elution Solvents : The wash step removes co-extracted interferences without dislodging the analyte of interest. The elution step uses a solvent strong enough to desorb the analyte from the sorbent. sigmaaldrich.com For example, a study optimizing SPE for 17 sulfonamides found that a mixture of methanol and acetone (B3395972) was a highly effective elution solvent. nih.gov
Ionic Strength : The addition of salt to the sample can influence extraction efficiency, although its effect can vary. nih.gov
The following table summarizes typical parameters that are optimized during the development of an SPE method for sulfonamides, which would be directly applicable to this compound.
Table 1: Key Parameters in SPE Method Development for Sulfonamide N-Oxides
| Parameter | Options & Considerations | Purpose & Effect on N-Oxide Extraction | Supporting Findings |
|---|---|---|---|
| Sorbent Type | Hydrophilic-Lipophilic Balanced (HLB), Mixed-Mode Cation Exchange (MCX), Molecularly Imprinted Polymers (MIPs). | HLB and MCX are effective for a broad range of sulfonamides. MIPs offer high selectivity for the target structure. The increased polarity of the N-oxide may favor more hydrophilic sorbents. | Studies show good recoveries for various sulfonamides using HLB and MCX cartridges. researchgate.netnih.gov MIPs have been successfully applied for selective extraction of sulfonamides from complex samples. mdpi.com |
| Sample pH | Adjusted based on the pKa values of the analyte. | Controls the ionization state of the N-oxide. For retention on reversed-phase sorbents, pH is often adjusted to keep the molecule neutral. For ion-exchange sorbents, pH is set to ensure the molecule is charged. | The speciation of sulfonamides is highly dependent on pH due to their amphoteric nature, significantly affecting retention. nih.gov |
| Wash Solvent | Typically water or a weak organic solvent mixture. | Removes weakly bound, polar interferences from the sorbent without eluting the target N-oxide. | In a µ-SPE method, washing with a methanol/water solution was performed before elution. nih.gov |
| Elution Solvent | Methanol, Acetonitrile, Acetone, often with additives like ammonia (B1221849) or formic acid to modify pH. | Disrupts the sorbent-analyte interaction to recover the N-oxide. The choice depends on the sorbent and analyte. Additives can neutralize the analyte to facilitate elution. | A methanol-acetone mixture showed the best elution performance for 17 sulfonamides from an Oasis PRiME HLB cartridge. nih.gov Elution from a cation exchange sorbent often uses a basic solvent like 5% ammonium hydroxide (B78521) in methanol. nih.gov |
Advanced Microextraction Techniques
In line with the principles of Green Analytical Chemistry, there is a growing trend towards the miniaturization of sample preparation techniques. mdpi.comfrontiersin.org Advanced microextraction methods offer significant advantages, including reduced solvent consumption, lower costs, simplicity, and shorter extraction times. mdpi.com These techniques are well-suited for the trace analysis of pharmaceutical metabolites like this compound.
Several microextraction techniques have been developed for the analysis of sulfonamides and can be adapted for their N-oxide metabolites:
Solid-Phase Microextraction (SPME) : This solvent-free technique uses a fused silica fiber coated with a sorbent material. mdpi.com The fiber is exposed to the sample (by direct immersion or headspace exposure), and analytes partition onto the coating. The fiber is then transferred directly to the injection port of a chromatographic system for desorption and analysis. mdpi.com For polar compounds like sulfonamides, fibers coated with materials like Carbowax/divinylbenzene (CW/DVB) have shown good performance. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME) : DLLME is a rapid technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. mdpi.comauctoresonline.org This creates a cloudy solution of fine microdroplets, maximizing the surface area for analyte transfer. The phases are then separated by centrifugation. mdpi.com The efficiency of DLLME is influenced by the type and volume of the extraction and disperser solvents, sample pH, and salt concentration. mdpi.comauctoresonline.org
Microextraction in a Packed Sorbent (MEPS) : MEPS is a miniaturized form of SPE where the sorbent (e.g., C18, silica) is packed directly into a syringe needle or tip. nih.govscielo.br The sample is drawn through the sorbent, and after a wash step, the retained analytes are eluted with a small volume of solvent, which can often be injected directly into an LC or GC system. scielo.br The entire process is very fast and consumes minimal solvent. scielo.br
Dispersive Solid-Phase Extraction (dSPE) : In dSPE, the sorbent is dispersed directly into the sample solution without being packed in a cartridge. mdpi.com The mixture is shaken or vortexed to facilitate rapid extraction equilibrium, and the sorbent is then separated by centrifugation. This approach is simple, fast, and ensures high contact between the sorbent and the sample. mdpi.com
The table below provides a comparative overview of these advanced microextraction techniques.
Table 2: Comparison of Advanced Microextraction Techniques for Sulfonamide N-Oxide Analysis
| Technique | Principle | Key Advantages | Typical Parameters for Optimization |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | A sorbent-coated fiber extracts analytes from a sample. Thermal or solvent desorption follows. mdpi.com | Solvent-free, simple, fast, and easily automated. mdpi.com | Fiber coating (e.g., CW/DVB), extraction time, pH, salinity, desorption conditions. researchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A cloudy solution is formed by injecting a mixture of extraction and disperser solvents into the sample, enabling rapid partitioning of the analyte into the extraction solvent. mdpi.com | Extremely fast, low solvent use, high enrichment factor, simple to perform. mdpi.com | Type and volume of extraction and disperser solvents, pH, salt addition, centrifugation time. auctoresonline.org |
| Microextraction in Packed Sorbent (MEPS) | A miniaturized SPE where the sorbent is packed in a syringe. Sample is drawn through the sorbent, followed by washing and elution with microliter volumes of solvent. scielo.br | Very low solvent and sample volumes, fast, reusable sorbent, can be automated. nih.govscielo.br | Sorbent type (e.g., C18), sample pH, draw-eject cycles, elution solvent and volume. scielo.br |
| Dispersive Solid-Phase Extraction (dSPE) | Sorbent is added directly to the sample solution, mixed, and separated by centrifugation. mdpi.com | Simple, rapid, high contact surface area between sorbent and sample, low solvent use. mdpi.com | Sorbent type and amount, extraction time, desorption solvent and volume. mdpi.com |
Environmental Occurrence, Fate, and Degradation Pathways of Sulfapyridine N Oxide Prospective
Potential Environmental Release and Distribution Scenarios
The release of Sulfapyridine (B1682706) N-oxide into the environment is hypothetically linked to the transformation of its parent compound, sulfapyridine, which is widely used in human and veterinary medicine.
Sulfapyridine N-oxide is not typically administered as a drug itself but is expected to form in the environment through the oxidation of sulfapyridine. Advanced water and wastewater treatment processes, particularly those involving oxidation, are potential sources of N-oxide transformation products. Ozonation, a common method for disinfecting wastewater and removing organic micropollutants, is known to transform tertiary amine pharmaceuticals into their corresponding N-oxides researchgate.netacs.org. Molecular ozone can selectively attack compounds with electron-rich functional groups, such as the nitrogen atoms in the pyridine (B92270) ring of sulfapyridine, leading to the formation of N-oxides uoa.gr. While this reaction has been documented for other drugs like tramadol and venlafaxine, specific studies confirming the formation rates and extent of this compound generation in various aquatic systems are not extensively available in current literature researchgate.netacs.org.
Wastewater treatment plants (WWTPs) are primary conduits for pharmaceutical compounds and their byproducts into the environment. Incomplete removal of the parent drug, sulfapyridine, can lead to its transformation within the treatment process or in the receiving waters. Ozonation, when used as a tertiary treatment step, has been identified as a process that can generate N-oxides, which are then released in the final effluent au.dk. Although monitoring studies have confirmed the presence of various pharmaceuticals and their transformation products in WWTP effluents, specific data on the detection and concentration of this compound are not widely reported. Studies on other pharmaceuticals have shown that their N-oxide metabolites can be present in treated wastewater, indicating a potential for this compound to also be found in these effluents au.dk.
Degradation by Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are treatment technologies designed to degrade persistent organic pollutants through the action of highly reactive radicals. While the degradation of the parent compound, sulfapyridine, by AOPs has been studied, specific research on the degradation of this compound is scarce. The reactivity of the N-oxide form is expected to differ from the parent compound due to the presence of the N-O bond.
AOPs generate a variety of reactive species, primarily the hydroxyl radical (•OH), which is a powerful and non-selective oxidant. Other species can include sulfate radicals (SO₄•⁻) and singlet oxygen (¹O₂). In catalytic ozonation processes, these reactive oxygen species are responsible for the degradation of complex organic molecules mdpi.com. The degradation of this compound would likely proceed via attack by these radicals on the aromatic rings or the sulfonamide group. However, without specific experimental studies, the precise mechanisms and the relative importance of different reactive species in the degradation of this compound remain speculative.
Table 1: Key Reactive Species in AOPs and Their Potential Role in Degradation
| Reactive Species | Chemical Formula | Oxidation Potential (V) | Potential Role in this compound Degradation |
| Hydroxyl Radical | •OH | 2.80 | Non-selective attack on aromatic rings and functional groups. |
| Sulfate Radical | SO₄•⁻ | 2.50 - 3.10 | Similar to hydroxyl radical, capable of oxidizing the molecule. |
| Ozone | O₃ | 2.07 | Can directly react with specific functional groups. |
| Singlet Oxygen | ¹O₂ | 1.23 | May participate in specific oxidation reactions. |
Photolysis (degradation by light) and hydrolysis (degradation by water) are two fundamental abiotic degradation pathways in the environment. The N-oxide functional group can influence a molecule's susceptibility to these processes. Heteroaromatic N-oxides can be photoactive, potentially leading to rearrangements or deoxygenation upon exposure to sunlight. However, some studies on other pharmaceutical N-oxides have shown them to be stable under simulated solar photolysis.
Hydrolysis involves the cleavage of chemical bonds by reaction with water. The sulfonamide bond in sulfapyridine can be susceptible to hydrolysis under certain pH and temperature conditions. The presence of the N-oxide group on the pyridine ring might electronically influence the stability of the molecule, but specific data on the hydrolytic stability and photolytic quantum yields for this compound are not available in the peer-reviewed literature.
Microbial Bioremediation Potential and Mechanisms
The potential for microorganisms to break down this compound is an important aspect of its environmental persistence. Biodegradation can lead to the complete mineralization of the compound or its transformation into other byproducts. Research on the biodegradation of sulfonamide metabolites has shown varied results; for instance, N4-acetylsulfapyridine was found to be fully degradable, transforming back to its parent compound, while other acetylated sulfonamides were persistent. Studies focusing specifically on the microbial degradation of pharmaceutical N-oxides are limited, with some research indicating that these transformation products can be stable under aerobic biodegradation conditions. Therefore, the potential for microbial bioremediation of this compound remains an area requiring further investigation.
Identification of Microorganisms Capable of N-Oxide Degradation
Direct evidence for microbial degradation of this compound is not yet available in scientific literature. However, the structural similarity to other pyridine N-oxide compounds suggests that certain microorganisms could possess the metabolic capability to transform it.
A notable example is a strain of Nocardia sp. that has been shown to utilize pyridine N-oxide as a sole source of carbon, nitrogen, and energy. nih.govias.ac.in This indicates that some soil-dwelling actinomycetes may have the enzymatic machinery to initiate the degradation of the pyridine N-oxide ring. The degradation of pyridine derivatives is known to be influenced by the nature of substituents on the pyridine ring. nih.gov Therefore, the sulfonamide group attached to the pyridine ring in this compound would likely influence its biodegradability by such organisms.
Furthermore, the reduction of the N-oxide group is a plausible initial step in the degradation pathway. Various bacteria and yeasts are known to catalyze the reduction of pyridine-N-oxide to pyridine. ias.ac.in This reductive transformation would convert this compound back to its parent compound, sulfapyridine, which is then susceptible to further microbial degradation.
Table 1: Prospective Microorganisms for this compound Degradation
| Microorganism Type | Potential Role in Degradation | Evidence/Rationale |
| Nocardia sp. | Cleavage of the pyridine N-oxide ring. | Demonstrated ability to degrade pyridine N-oxide. nih.govias.ac.in |
| Various Bacteria and Yeasts | Reduction of the N-oxide group to the corresponding pyridine. | Known to catalyze the reduction of pyridine-N-oxide. ias.ac.in |
This table is based on prospective analysis of related compounds and does not represent direct evidence for this compound degradation.
Elucidation of Enzymatic Degradation Pathways
The enzymatic pathways for the degradation of this compound are yet to be specifically studied. However, based on the metabolism of analogous compounds, two primary enzymatic routes can be hypothesized: reduction of the N-oxide and hydroxylation of the pyridine ring.
N-Oxide Reduction:
A likely initial step in the biotic transformation of this compound is the reduction of the N-oxide functional group. This reaction would yield sulfapyridine. In prokaryotes, a variety of reductase enzymes, some of which are molybdenum-dependent, are known to catalyze the reduction of N-oxides. researchgate.net These enzymes are crucial in the anaerobic respiration of various bacteria. researchgate.net The reduction of the N-oxide would remove the polar N-oxide group, making the molecule less water-soluble and potentially altering its subsequent environmental fate.
Hydroxylation and Ring Cleavage:
Following the potential reduction to sulfapyridine, or as an alternative initial step, the pyridine ring could undergo hydroxylation. Microbial degradation of pyridine and its derivatives often proceeds through hydroxylation, leading to the formation of dihydroxypyridines. nih.govresearchgate.net These hydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes, ultimately leading to the mineralization of the compound. researchgate.net The specific enzymes and intermediates in such a pathway for this compound would require experimental elucidation.
Sorption, Leaching, and Bioaccumulation Potential in Environmental Compartments
The environmental mobility and distribution of this compound will be governed by its sorption to soil and sediment, its potential to leach into groundwater, and its propensity to bioaccumulate in organisms. In the absence of direct experimental data for this compound, its behavior can be inferred from studies on its parent compound, sulfapyridine, and other sulfonamides. The N-oxide functional group is expected to increase the polarity and water solubility of the molecule compared to sulfapyridine, which would likely influence these environmental processes.
Sorption and Leaching:
The sorption of sulfonamides to soil is influenced by soil properties such as organic matter content, clay content, and pH, as well as the physicochemical properties of the sulfonamide itself. nih.govnih.gov Sulfapyridine has been shown to have a relatively low sorption affinity in many soil types, suggesting a potential for leaching. nih.gov
The introduction of a polar N-oxide group is anticipated to decrease the sorption of this compound to soil organic matter compared to sulfapyridine. This is because the increased polarity would lead to a weaker interaction with the hydrophobic components of soil organic matter. Consequently, this compound is expected to be more mobile in the soil profile and have a higher potential for leaching into groundwater than its parent compound. The mobility of sulfonamides and their transformation products in soil has been noted as a potential route for groundwater contamination. researchgate.net
Table 2: Prospective Sorption and Leaching Characteristics of this compound
| Parameter | Expected Trend for this compound (Compared to Sulfapyridine) | Rationale |
| Soil Sorption Coefficient (Kd) | Lower | Increased polarity due to the N-oxide group reduces hydrophobic interactions with soil organic matter. |
| Leaching Potential | Higher | Lower sorption affinity leads to greater mobility in the soil column. |
This table presents a prospective analysis based on the expected physicochemical properties of this compound.
Bioaccumulation Potential:
The bioaccumulation of a chemical in an organism is related to its lipophilicity, often expressed as the octanol-water partition coefficient (log Kow). Compounds with high log Kow values tend to bioaccumulate in the fatty tissues of organisms. Sulfonamides generally have low to moderate log Kow values, suggesting a limited potential for bioaccumulation. nih.gov
The N-oxide group in this compound is expected to significantly decrease its log Kow value, making it more hydrophilic than sulfapyridine. Therefore, the bioaccumulation potential of this compound in aquatic organisms is predicted to be low. nih.gov While some sulfonamides have been detected in various fish species, their bioaccumulation factors are generally not high. nih.govresearchgate.net It is important to note that even compounds with low bioaccumulation potential can have adverse effects on aquatic organisms, and the ecotoxicological profile of this compound remains to be determined. nih.gov
Prospective Research Directions and Academic Implications of Sulfapyridine N Oxide Studies
Advancing the Understanding of N-Oxide Formation and Reactivity in General
Molecules with N-oxide functionalities are significant in medicinal chemistry, serving as intermediates, prodrugs, and drugs. nih.govnih.govacs.org The formation of Sulfapyridine (B1682706) N-oxide is a prime example of N-oxide metabolism. Generally, N-oxides are formed through the oxidation of tertiary amines and aromatic amines. nih.govacs.org This transformation is a major metabolic pathway for many drugs containing tertiary nitrogen, often mediated by cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com
The N-oxide group possesses a highly polar, zwitterionic N⁺–O⁻ bond, which can form strong hydrogen bonds. nih.govacs.org This polarity typically increases water solubility and reduces membrane permeability compared to the parent amine. nih.govbohrium.com While generally stable at room temperature, N-oxides can undergo various reactions, such as the Polonovski reaction, Cope elimination, or Meisenheimer rearrangement, particularly at elevated temperatures or in the presence of certain reagents. nih.govacs.org Aromatic N-oxides, such as pyridine-N-oxide derivatives, are typically more stable than aliphatic amine oxides. nih.govbohrium.com The study of Sulfapyridine N-oxide contributes to a deeper understanding of these fundamental properties and reactions, which is crucial for predicting the metabolism and behavior of other nitrogen-containing compounds.
Table 1: General Properties and Reactivity of N-Oxides
| Property | Description | Implication for this compound |
|---|---|---|
| Formation | Oxidation of tertiary or aromatic amines (e.g., by H₂O₂, m-CPBA). acs.orgthieme-connect.de | Formed as a metabolite of sulfapyridine. nih.gov |
| Bonding | Highly polar, zwitterionic N⁺–O⁻ bond. nih.gov | Increased water solubility, altered biological interactions. nih.gov |
| Basicity | Weak bases; typically zwitterionic at physiological pH. nih.govbohrium.com | Influences its state and interactions in biological systems. |
| Reactivity | Can act as nucleophilic oxidants; undergo rearrangements (e.g., Polonovski). nih.govthieme-connect.de | Potential for use in synthetic chemistry; indicates pathways for degradation. |
| Stability | Aromatic N-oxides are generally more stable than aliphatic N-oxides. nih.govbohrium.com | Expected to have relative stability under various conditions. |
Potential as a Synthetic Intermediate or Probe in Organic Synthesis
Heteroarene N-oxides, the class to which this compound belongs, are valuable reagents in organic synthesis. thieme-connect.de They serve as mild and versatile nucleophilic oxidants, capable of participating in a range of oxidative transformations, often catalyzed by metals. thieme-connect.deresearchgate.net The N-O bond's weakness makes it an effective oxygen atom transfer agent for processes like the hydroxylation of C-H bonds and the epoxidation of alkenes. thieme-connect.deresearchgate.net
Furthermore, the N-oxide functional group can act as a directing group in C-H functionalization reactions, facilitating the introduction of new substituents at positions ortho to the nitrogen atom. thieme-connect.de The unique electronic properties of the N-oxide ring also allow it to participate in reactions such as 1,3-dipolar cycloadditions. thieme-connect.de Chiral pyridine-N-oxide derivatives have been developed as catalysts for asymmetric synthesis. rsc.org Research into the specific reactivity of this compound could uncover novel synthetic methodologies or specialized chemical probes for exploring biological systems.
Contribution to Environmental Analytical Method Development
The presence of sulfapyridine and its metabolites in the environment necessitates the development of sensitive and specific analytical methods for their detection. nih.gov Sulfapyridine is frequently detected in various environmental waters, including wastewater effluents and rivers. nih.govresearchgate.net The development of methods to quantify this compound is crucial for understanding the complete environmental footprint of the parent drug.
Advanced analytical techniques are central to this effort. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (LC-MS/MS) are primary tools for identifying and quantifying these compounds at very low concentrations, often in the nanogram-per-liter range. researchgate.netnih.govnih.gov Capillary electrophoresis-mass spectrometry (CE-MS) has also been employed for the multiresidue determination of sulfonamides in environmental and food samples. nih.gov Additionally, novel approaches such as magneto-biosensors that use superparamagnetic iron oxide nanoparticles for specific capture and detection are being explored. nih.gov The challenges associated with detecting this compound in complex environmental matrices drive innovation in analytical chemistry, contributing to a broader toolkit for monitoring emerging contaminants. epa.govepa.gov
Insights into the Environmental Fate of Emerging Contaminants
Sulfapyridine and its transformation products, including this compound, are classified as emerging contaminants due to their continuous release into the environment and potential for ecological impact. mdpi.commdpi.com Studying the fate of this compound provides critical insights into the behavior of pharmaceutical metabolites in aquatic systems.
These compounds primarily enter the environment via wastewater treatment plant effluents. nih.gov Once in surface waters, they are subject to various transformation processes. Photodegradation, driven by sunlight, is a significant pathway for the breakdown of many sulfonamides. researchgate.netresearchgate.netfao.org Laboratory studies have shown that N-oxidation can be a transformation pathway for parent drugs during both photodegradation and biodegradation, though it is often a minor one compared to other reactions. nih.gov However, field studies have revealed that some N-oxide transformation products can be surprisingly stable and persistent in rivers, potentially accumulating to significant levels relative to the parent compound. nih.gov Biodegradation studies have also shown that certain metabolites can revert to the parent drug; for instance, N4-acetylsulfapyridine can be transformed back into sulfapyridine by microorganisms. researchgate.netresearchgate.net Understanding these complex pathways is essential for assessing the environmental risk posed by these contaminants.
Table 2: Environmental Transformation Pathways for Sulfapyridine and its Metabolites
| Process | Description | Relevance to this compound |
|---|---|---|
| Photodegradation | Degradation induced by sunlight. researchgate.netresearchgate.net | A potential formation pathway from sulfapyridine and a degradation pathway for the N-oxide itself. |
| Biodegradation | Transformation by microorganisms in water and sediment. nih.gov | Can lead to the formation of N-oxides, which may exhibit different persistence than the parent drug. nih.gov |
| Reversion | Metabolites transforming back to the parent compound. researchgate.netresearchgate.net | While observed for acetylated metabolites, the potential for N-oxide reduction back to sulfapyridine in the environment is an area for study. |
| Persistence | Resistance to degradation, leading to accumulation. | Some drug N-oxides have shown high stability in river ecosystems. nih.gov |
Foundational Studies for Future Drug Design and Prodrug Development
The chemistry of N-oxides has significant implications for pharmacology and drug design. nih.govnih.gov The introduction of an N-oxide group can modify a molecule's physicochemical properties, notably increasing polarity and water solubility while decreasing its ability to cross cell membranes. nih.govacs.org This strategy can be used to alter the pharmacokinetic profile of a drug.
N-oxidation is often a metabolic deactivation step, but in some cases, the N-oxide metabolite retains or even exceeds the activity of the parent compound. hyphadiscovery.com More importantly, the N-oxide functional group is a key component in prodrug strategies. alquds.edu A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. alquds.edu N-oxides can function as prodrugs if they are efficiently reduced back to the parent tertiary amine in vivo. nih.govgoogle.com This approach can offer therapeutic advantages, such as an extended duration of action and a reduced side-effect profile, by moderating the peak plasma concentration of the active drug. google.com
A prominent application of this concept is in the development of hypoxia-activated prodrugs for cancer therapy. nih.govbohrium.com The low-oxygen (hypoxic) environment characteristic of solid tumors contains high levels of reductase enzymes that can selectively reduce the N-oxide moiety, releasing a potent cytotoxic agent directly at the tumor site. nih.govnih.gov Furthermore, the heterocyclic N-oxide motif can serve as a bioisostere for other functional groups, like a carbonyl group, providing a tool for medicinal chemists to fine-tune drug-receptor interactions. nih.gov Studies on this compound contribute to this foundational knowledge, informing the rational design of future therapeutic agents.
Q & A
Q. What are the established synthetic pathways for Sulfapyridine N-oxide, and how can researchers optimize yield and purity?
this compound is typically synthesized via oxidation of sulfapyridine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key optimization steps include controlling reaction temperature (20–40°C), pH (neutral to slightly acidic), and stoichiometric ratios (1:1.2 sulfapyridine:oxidizer). Characterization via NMR (e.g., disappearance of parent compound’s proton signals) and HPLC (purity >95%) is critical. For reproducibility, document solvent selection (e.g., ethanol/water mixtures) and purification methods (recrystallization or column chromatography) .
Q. How should researchers handle this compound to ensure safety and compliance with laboratory protocols?
Safety data for related N-oxides (e.g., 4-Nitropyridine N-oxide) indicate acute toxicity (H301: toxic if swallowed). Mandatory precautions include:
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for weighing and handling.
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. First-aid protocols for accidental exposure align with general N-oxide guidelines: rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. What analytical techniques are recommended for characterizing this compound and distinguishing it from analogs?
Use a combination of:
- Spectroscopy : FT-IR (N-O stretch ~1250–1350 cm⁻¹) and ¹H/¹³C NMR (distinct aromatic proton shifts due to N-oxide formation).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm) to resolve it from sulfapyridine and sulfacetamide.
- Mass spectrometry : ESI-MS for molecular ion confirmation (M+H⁺ expected at m/z ~285). Cross-validate results with reference standards .
Advanced Research Questions
Q. How can conflicting mutagenicity data for this compound be resolved using structure-activity relationship (SAR) analysis?
SAR studies on aromatic N-oxides suggest mutagenicity depends on substituent positioning and electron-withdrawing groups. For this compound:
- Perform Ames tests (TA98/TA100 strains ± metabolic activation) to assess frameshift/base-pair mutations.
- Compare with analogs (e.g., 2,6-Dimethylpyridine N-oxide, which showed antimutagenic activity).
- Use computational modeling (e.g., DFT) to evaluate electrophilicity of the N-oxide group and DNA adduct formation potential .
Q. What experimental designs are suitable for investigating the antimutagenic potential of this compound against genotoxic agents?
Employ a co-treatment assay with known mutagens (e.g., 2-aminoanthracene or 4-nitroquinoline N-oxide):
- Pre-incubate bacterial or mammalian cells with this compound (0.1–100 µM) before mutagen exposure.
- Quantify mutagenesis reduction via colony counting (Ames test) or comet assay (DNA damage).
- Include positive controls (e.g., ascorbic acid) and validate with dose-response curves. Publish raw data and statistical analyses (ANOVA, p < 0.05) to ensure transparency .
Q. How can researchers address variability in this compound’s stability under different storage conditions?
Stability studies should:
- Test degradation kinetics in solvents (e.g., DMSO, water) via accelerated stability protocols (40°C/75% RH for 4 weeks).
- Monitor by HPLC for decomposition products (e.g., sulfapyridine).
- Optimize storage: lyophilized powder at -20°C in amber vials. Report batch-specific stability data in supplementary materials .
Methodological Guidance
Q. What strategies ensure reproducibility in this compound synthesis and bioactivity assays?
- Documentation : Adhere to the Beilstein Journal’s experimental guidelines, including reagent lot numbers, instrument calibration data, and raw spectral files.
- Replication : Perform triplicate syntheses and assays across independent labs.
- Data sharing : Deposit NMR spectra, chromatograms, and toxicity datasets in public repositories (e.g., Zenodo) .
Q. How should contradictory results in mutagenicity studies be presented to maintain scientific integrity?
- Transparency : Disclose all data, including non-significant findings, in the main text or supplementary files.
- Contextualization : Discuss potential confounders (e.g., impurity profiles, cell line variability).
- Peer review : Invite independent validation through collaborative studies or open peer-review platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
